molecular formula C11H17NO B1205669 4-[2-(Ethylamino)propyl]phenol CAS No. 69389-96-4

4-[2-(Ethylamino)propyl]phenol

Cat. No.: B1205669
CAS No.: 69389-96-4
M. Wt: 179.26 g/mol
InChI Key: UKAILBXLEBDNCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(Ethylamino)propyl]phenol is an organic compound with the molecular formula C11H17NO It is a phenolic compound characterized by the presence of an ethylamino group attached to the propyl chain, which is further connected to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Ethylamino)propyl]phenol can be achieved through several synthetic routes. One common method involves the alkylation of phenol with 2-(ethylamino)propyl chloride under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: Phenol and 2-(ethylamino)propyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Procedure: The phenol is dissolved in a suitable solvent, such as ethanol or methanol, and the base is added. The 2-(ethylamino)propyl chloride is then slowly added to the reaction mixture while maintaining the temperature at around 50-60°C. The reaction is allowed to proceed for several hours until completion.

    Workup: The reaction mixture is then cooled, and the product is extracted using an organic solvent such as dichloromethane. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the crude product, which can be purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[2-(Ethylamino)propyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: The compound can be reduced to form the corresponding hydroquinone or other reduced derivatives. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles, such as acyl chlorides or alkyl halides, to form esters or ethers.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

    Substitution: Acyl chlorides or alkyl halides in the presence of a base such as pyridine or triethylamine.

Major Products Formed

    Oxidation: Quinones or other oxidized phenolic derivatives.

    Reduction: Hydroquinone or other reduced phenolic derivatives.

    Substitution: Esters or ethers of the phenolic compound.

Scientific Research Applications

4-[2-(Ethylamino)propyl]phenol has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs. Its structural features make it a candidate for targeting specific receptors or enzymes.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules

    Biological Studies: The compound is used in studies to understand its effects on biological systems, including its potential as an antioxidant or antimicrobial agent.

    Industrial Applications: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-[2-(Ethylamino)propyl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenolic hydroxyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or activation of the enzyme’s activity. The ethylamino group can interact with hydrophobic pockets or ionic sites, further modulating the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Aminoethyl)phenol: Similar structure but with an amino group instead of an ethylamino group.

    4-(2-Methylamino)propylphenol: Similar structure but with a methylamino group instead of an ethylamino group.

    4-(2-Dimethylamino)propylphenol: Similar structure but with a dimethylamino group instead of an ethylamino group.

Uniqueness

4-[2-(Ethylamino)propyl]phenol is unique due to the presence of the ethylamino group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[2-(ethylamino)propyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-3-12-9(2)8-10-4-6-11(13)7-5-10/h4-7,9,12-13H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKAILBXLEBDNCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C)CC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00989200
Record name 4-[2-(Ethylamino)propyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00989200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69389-96-4
Record name 4-Hydroxyethylamphetamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069389964
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[2-(Ethylamino)propyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00989200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.